molecular formula C21H25N3O4 B13865675 Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside

Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside

Cat. No.: B13865675
M. Wt: 383.4 g/mol
InChI Key: LKPLZOKFVZYWHM-IJFYFLOXSA-N
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Preparation Methods

The synthesis of Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside involves several steps. The starting material is typically a glucopyranoside derivative, which undergoes a series of chemical reactions to introduce the azido group and the benzyl protecting groups. The reaction conditions often involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol . The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

    Oxidation Reactions: The benzyl groups can be oxidized under specific conditions to yield corresponding carboxylic acids or aldehydes.

Common reagents used in these reactions include hydrogen, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside involves its interaction with specific molecular targets, particularly those involved in glycosylation processes. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it a valuable tool in bioconjugation and labeling studies.

Comparison with Similar Compounds

Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and applications in various research fields.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-3-azido-5-methoxy-2-methyl-4,6-bis(phenylmethoxy)oxane

InChI

InChI=1S/C21H25N3O4/c1-15-18(23-24-22)19(26-13-16-9-5-3-6-10-16)20(25-2)21(28-15)27-14-17-11-7-4-8-12-17/h3-12,15,18-21H,13-14H2,1-2H3/t15-,18-,19+,20-,21?/m1/s1

InChI Key

LKPLZOKFVZYWHM-IJFYFLOXSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)N=[N+]=[N-]

Canonical SMILES

CC1C(C(C(C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)N=[N+]=[N-]

Origin of Product

United States

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